molecular formula C30H35ClN2O7 B14128904 6-({4-chloro-N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]phenylalanyl}amino)hexanoic acid CAS No. 1050240-37-3

6-({4-chloro-N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]phenylalanyl}amino)hexanoic acid

Cat. No.: B14128904
CAS No.: 1050240-37-3
M. Wt: 571.1 g/mol
InChI Key: HFUXDZSCRRKWRL-UHFFFAOYSA-N
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Description

6-({4-chloro-N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]phenylalanyl}amino)hexanoic acid is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({4-chloro-N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]phenylalanyl}amino)hexanoic acid typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:

    Friedel-Crafts Acylation: This step introduces the acyl group onto the aromatic ring.

    Amide Bond Formation: The coupling of the acylated aromatic compound with an amino acid derivative.

    Esterification and Hydrolysis: These steps are used to introduce and subsequently remove protecting groups, ensuring the correct functional groups are exposed for further reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-({4-chloro-N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]phenylalanyl}amino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the methoxy or methyl groups on the chromenyl moiety.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

6-({4-chloro-N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]phenylalanyl}amino)hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-({4-chloro-N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]phenylalanyl}amino)hexanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[(5S,6S,9R)-5-methoxy-3,6,9-trimethyl-2-oxo-11-oxa-3,8-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]benzenesulfonamide
  • 3-chloro-4-methoxyaniline

Uniqueness

6-({4-chloro-N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]phenylalanyl}amino)hexanoic acid is unique due to its combination of functional groups, which confer specific reactivity and potential applications not found in simpler analogs. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industry.

Properties

CAS No.

1050240-37-3

Molecular Formula

C30H35ClN2O7

Molecular Weight

571.1 g/mol

IUPAC Name

6-[[3-(4-chlorophenyl)-2-[3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoylamino]propanoyl]amino]hexanoic acid

InChI

InChI=1S/C30H35ClN2O7/c1-18-22-12-14-25(39-3)19(2)28(22)40-30(38)23(18)13-15-26(34)33-24(17-20-8-10-21(31)11-9-20)29(37)32-16-6-4-5-7-27(35)36/h8-12,14,24H,4-7,13,15-17H2,1-3H3,(H,32,37)(H,33,34)(H,35,36)

InChI Key

HFUXDZSCRRKWRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)NCCCCCC(=O)O

Origin of Product

United States

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